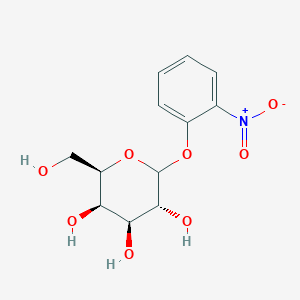

2-Nitrophenylgalactoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitrophenylgalactoside (ONPG) is a synthetic compound that is widely used in biochemical experiments to detect the presence of beta-galactosidase enzyme activity. ONPG is a colorless and water-soluble compound that is converted to a yellow-colored product when hydrolyzed by beta-galactosidase. This reaction is commonly used in the identification and quantification of beta-galactosidase activity in various biological samples.

Mechanism of Action

2-Nitrophenylgalactoside is hydrolyzed by beta-galactosidase enzyme to produce 2-nitrophenol and galactose. The hydrolysis reaction involves the cleavage of the glycosidic bond between the galactose and the nitrophenyl group. The resulting yellow-colored product can be quantified using spectrophotometry.

Biochemical and physiological effects:

This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on living organisms. However, the hydrolysis reaction of this compound by beta-galactosidase is an important metabolic process that is involved in the breakdown of lactose in mammals.

Advantages and Limitations for Lab Experiments

2-Nitrophenylgalactoside is a widely used substrate for the detection of beta-galactosidase activity due to its high sensitivity and specificity. This compound is also relatively inexpensive and easy to use. However, this compound has some limitations, including its low solubility in organic solvents and its sensitivity to light and heat.

Future Directions

There are several future directions for the use of 2-Nitrophenylgalactoside in scientific research. One potential direction is the development of new methods for the detection of beta-galactosidase activity using this compound, such as fluorescence-based assays. Another future direction is the use of this compound in the study of other glycosidase enzymes, such as alpha-galactosidase and beta-glucosidase. Additionally, this compound may have potential applications in the development of new diagnostic tools for the detection of lactose intolerance and other metabolic disorders.

Scientific Research Applications

2-Nitrophenylgalactoside is widely used in scientific research to detect beta-galactosidase activity in various biological samples, including bacteria, yeast, and mammalian cells. The detection of beta-galactosidase activity is useful in the study of gene expression, protein localization, and enzyme kinetics. This compound is also used in the diagnosis of certain diseases, such as lactose intolerance and galactosemia.

properties

CAS RN |

19710-96-4 |

|---|---|

Molecular Formula |

C12H15NO8 |

Molecular Weight |

301.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1 |

InChI Key |

KUWPCJHYPSUOFW-SCWFEDMQSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

synonyms |

2-nitrophenyl-alpha-D-galactoside 2-nitrophenylgalactoside 2-nitrophenylgalactoside, (alpha-D)-isomer 2-nitrophenylgalactoside, (beta-D)-isomer o-nitrophenyl-beta-D-galactopyranoside ONPG ONPG cpd ortho-nitrophenyl-beta-D-galactoside |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)

![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)

![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)